![molecular formula C40H56O4P2 B12505359 (R)-6,6'-Bis(dicyclohexylphosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B12505359.png)
(R)-6,6'-Bis(dicyclohexylphosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6,6’-Bis(dicyclohexylphosphino)-2,2’,3,3’-tetrahydro-5,5’-bibenzo[b][1,4]dioxine is an organophosphorus compound commonly used as a ligand in coordination chemistry. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,6’-Bis(dicyclohexylphosphino)-2,2’,3,3’-tetrahydro-5,5’-bibenzo[b][1,4]dioxine typically involves the reaction of dicyclohexylphosphine with a suitable precursor under controlled conditions. One common method includes the use of a Grignard reagent to introduce the phosphine groups, followed by cyclization to form the dioxine structure .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
®-6,6’-Bis(dicyclohexylphosphino)-2,2’,3,3’-tetrahydro-5,5’-bibenzo[b][1,4]dioxine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form from its oxide.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions. These reactions typically occur under mild to moderate conditions, often in the presence of a solvent like tetrahydrofuran (THF) or dichloromethane .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various metal complexes when used as a ligand in coordination chemistry .
Scientific Research Applications
®-6,6’-Bis(dicyclohexylphosphino)-2,2’,3,3’-tetrahydro-5,5’-bibenzo[b][1,4]dioxine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ®-6,6’-Bis(dicyclohexylphosphino)-2,2’,3,3’-tetrahydro-5,5’-bibenzo[b][1,4]dioxine exerts its effects is primarily through its role as a ligand. It coordinates with transition metals to form stable complexes, which can then participate in various catalytic cycles. The molecular targets include metal centers in enzymes and synthetic catalysts, where it facilitates electron transfer and stabilizes reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(dicyclohexylphosphino)butane: Another diphosphine ligand with similar coordination properties.
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: A related compound used in similar catalytic applications.
Uniqueness
®-6,6’-Bis(dicyclohexylphosphino)-2,2’,3,3’-tetrahydro-5,5’-bibenzo[b][1,4]dioxine is unique due to its specific dioxine backbone, which provides distinct steric and electronic properties. This uniqueness allows it to form more stable and selective complexes with certain metal centers, enhancing its effectiveness in catalytic processes .
Properties
Molecular Formula |
C40H56O4P2 |
|---|---|
Molecular Weight |
662.8 g/mol |
IUPAC Name |
dicyclohexyl-[5-(6-dicyclohexylphosphanyl-2,3-dihydro-1,4-benzodioxin-5-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]phosphane |
InChI |
InChI=1S/C40H56O4P2/c1-5-13-29(14-6-1)45(30-15-7-2-8-16-30)35-23-21-33-39(43-27-25-41-33)37(35)38-36(24-22-34-40(38)44-28-26-42-34)46(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h21-24,29-32H,1-20,25-28H2 |
InChI Key |
DZZSJAICIDUEHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=C(C4=C(C=C3)OCCO4)C5=C(C=CC6=C5OCCO6)P(C7CCCCC7)C8CCCCC8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


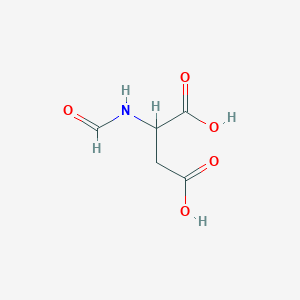
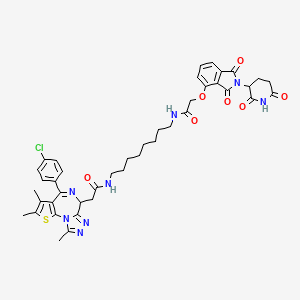
![5-[2-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B12505306.png)

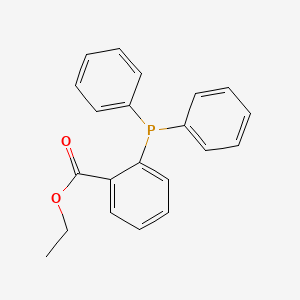



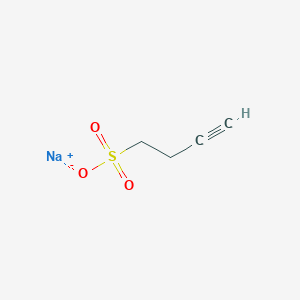

![(2E)-3-(6-Aminopyridin-3-YL)-N-({5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-YL}methyl)prop-2-enamide](/img/structure/B12505335.png)
![8-bromo-1-(2-methoxypropyl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B12505339.png)
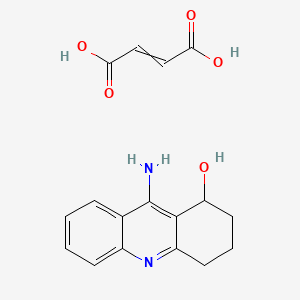
![Methyl 2-[4-(3-hydroxypropyl)phenyl]acetate](/img/structure/B12505362.png)
